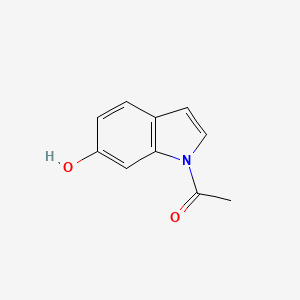

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of reusable catalysts, such as ZnO nanoparticles, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 6 of the indole ring is susceptible to oxidation. For example, analogous hydroxyindole derivatives (e.g., N-acetylindoxyl) undergo oxidation to form ketones . In this compound, oxidation of the 6-hydroxy group could yield 6-keto-1-(1H-indol-1-yl)ethan-1-one .

Key Observations :

-

Mechanism : Oxidation typically involves transition metal catalysts (e.g., MnO₂) or oxidizing agents like KMnO₄.

-

Functional Group Impact : The acetyl group at position 1 may stabilize the indole ring during oxidation.

Nucleophilic Substitution

Example Reaction :

This compound+R-MgX→1-(6-Hydroxy-1H-indol-1-yl)alkyl-ketone

Supporting Evidence :

-

Similar indole-acetyl derivatives undergo nucleophilic acyl substitution under basic conditions.

Condensation Reactions

The acetyl group can participate in condensation reactions, such as the Knoevenagel condensation , which typically involves active methylene compounds. While acetyl groups are less reactive than cyanoacetyl groups (e.g., in 3-cyanoacetyl indoles ), they may react with aldehydes or ketones under specific conditions.

Plausible Reaction :

This compound+Aldehyde→α,β-Unsaturated ketone derivative

Mechanistic Insight :

-

The enolate formed from the acetyl group could attack an electrophilic aldehyde, forming a conjugated system .

Cyclization Reactions

Indole derivatives with carbonyl groups often undergo cyclization with hydrazines or other nucleophiles. For example, cyclohexanone-indole derivatives react with hydrazine hydrate to form indazol heterocycles .

Hypothetical Reaction :

This compound+Hydrazine→Indazol derivative

Key Factors :

-

The hydroxy group may influence cyclization by participating in hydrogen bonding or directing the reaction pathway.

Electrophilic Aromatic Substitution

The hydroxy group at position 6 acts as a strong activating group, directing electrophiles to adjacent positions (e.g., 5 or 7). Potential reactions include nitration, halogenation, or alkylation.

Example :

This compound+NO₂⁺→Nitro-substituted derivative

Supporting Data :

-

Hydroxyindoles are known to undergo electrophilic substitution due to the electron-donating –OH group .

Protection/Deprotection of Hydroxy Group

The 6-hydroxy group can be protected as an ether (e.g., methyl or benzyl ether) using reagents like methyl iodide or benzyl bromide. Deprotection would require acidic or basic hydrolysis.

Reaction Example :

This compound+CH₃I→1-(6-Methoxy-1H-indol-1-yl)ethan-1-one

Stability and Degradation

The compound’s stability depends on environmental factors:

-

Thermal Stability : Acetyl groups are generally stable, but prolonged heating may cause decomposition.

-

pH Sensitivity : The hydroxy group may undergo tautomerization or deprotonation under basic conditions.

Data Table: Key Reactions and Conditions

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents. The effectiveness increased with higher concentrations, indicating a dose-dependent response in inhibiting bacterial growth .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. By acting as a COX inhibitor, this compound may provide therapeutic benefits in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the compound's anticancer properties have shown promising results. Molecular docking studies suggest that it interacts effectively with targets involved in cancer progression, such as DNA gyrase, which is crucial for bacterial DNA replication and is also a target in cancer therapy. The binding affinity and interaction profiles indicate potential for further development as an anticancer drug .

Chemical Properties and Reactivity

The molecular structure of this compound allows for various chemical transformations. Its hydroxy group enhances solubility and facilitates hydrogen bonding, which can be advantageous in drug formulation and delivery systems. The compound can undergo modifications to create derivatives with enhanced biological activities or altered pharmacokinetic profiles .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of this compound:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(1H-Indol-3-yl)ethan-1-one: Another indole derivative with similar structural features but lacking the hydroxy group at the 6-position.

1H-Indole-3-carbaldehyde: A related compound used as a precursor in various synthetic applications.

Uniqueness

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one is unique due to the presence of the hydroxy group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different chemical and biological properties .

Biological Activity

1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one, also known as 6-hydroxyindole ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring with a hydroxy group at the 6-position and an ethanone moiety. This unique structure contributes to its reactivity and biological properties. The presence of the hydroxy group enhances its ability to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of more complex derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In a study assessing its antibacterial activity, it was found to inhibit several bacterial strains, including drug-resistant varieties. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| E. coli | 2.0 | |

| MRSA | 0.5 |

Anticancer Activity

The compound has been investigated for its anticancer properties. A molecular docking study revealed that it interacts with the DNA gyrase enzyme, which is crucial for bacterial DNA replication and transcription. The binding energy observed in these interactions suggests a potential mechanism for its anticancer effects by disrupting DNA processes in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2, which plays a role in inflammation and cancer progression .

- Receptor Interaction : It has shown potential in modulating receptor activities associated with cell signaling pathways involved in cancer and inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antibacterial Activity : A study demonstrated that increasing concentrations of the compound led to a corresponding increase in the zone of inhibition against various bacterial strains, confirming its dose-dependent antibacterial efficacy .

- Molecular Docking Studies : Research utilizing molecular docking software indicated that the compound binds effectively to target proteins involved in bacterial DNA replication, suggesting a mechanism for its antibacterial action .

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, revealing that modifications at different positions on the indole ring influenced their antimicrobial potency .

Properties

CAS No. |

771533-28-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(6-hydroxyindol-1-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-6,13H,1H3 |

InChI Key |

RKNCCFRCRURTNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.